Ethyl chloronitroacetate
Description
Ethyl chloronitroacetate is an organic compound with the molecular formula C4H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of both chloro and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
CAS No. |
14011-27-9 |
|---|---|
Molecular Formula |
C4H6ClNO4 |
Molecular Weight |
167.55 g/mol |
IUPAC Name |
ethyl 2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H6ClNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3 |
InChI Key |
FITIJMZLRSVIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Ethyl chloronitroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the selective formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Ethyl chloronitroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Scientific Research Applications
Synthesis Applications
Ethyl chloronitroacetate is primarily used as a reagent in organic synthesis. Its applications include:
- Synthesis of Amino Acids : It serves as an intermediate in the preparation of unsubstituted amino acids, which are crucial for protein synthesis and various metabolic processes .
- Michael Addition Reactions : The compound can undergo Michael addition reactions with α,β-unsaturated ketones, leading to the formation of γ-oxoacids, which have potential applications in pharmaceuticals .
- Functionalization of Nucleosides : It has been utilized for the functionalization of specific positions on nucleosides, contributing to the development of novel nucleosides with therapeutic potential .
Case Study 1: Synthesis of Novel Nucleosides
A study published in The Journal of Organic Chemistry detailed the use of this compound in synthesizing novel nucleosides. The researchers demonstrated that by functionalizing the C6-position on 2-deoxyguanosine, they could create derivatives with enhanced biological activity. This approach showcased the versatility of this compound in modifying existing nucleoside structures to improve their pharmacological properties .
Case Study 2: Development of γ-Oxoacids
In another investigation, this compound was employed to synthesize γ-oxoacids through Michael addition reactions. The resulting compounds exhibited significant biological activity, indicating their potential as drug candidates. This study highlighted the importance of this compound as a building block in developing new therapeutic agents .
Comparative Data Table
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of ethyl chloronitroacetate involves its reactivity with various nucleophiles and electrophiles. The presence of both chloro and nitro groups makes it a versatile compound in organic synthesis. The nitro group can act as an electron-withdrawing group, enhancing the electrophilicity of the carbon atom adjacent to the chlorine atom. This facilitates nucleophilic substitution reactions, leading to the formation of various products.
Comparison with Similar Compounds
Ethyl chloronitroacetate can be compared with other similar compounds such as ethyl nitroacetate, chloronitroacetamide, and ethyl chloroacetate . These compounds share similar functional groups but differ in their reactivity and applications. For example:
Ethyl nitroacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Chloronitroacetamide: Contains an amide group, which alters its reactivity and makes it useful in different types of chemical reactions.
Ethyl chloroacetate: Lacks the nitro group, making it less versatile in certain synthetic applications.
This compound’s unique combination of functional groups makes it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl chloronitroacetate is an important compound in organic synthesis and medicinal chemistry, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Synthesis
This compound can be synthesized through the reaction of ethyl diazoacetate with nitryl chloride under controlled conditions. The process typically involves the prolonged passage of nitryl chloride through a cooled ether solution of ethyl diazoacetate, yielding this compound as a key intermediate in various organic reactions .
The biological activity of this compound stems from its ability to undergo several chemical transformations:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to various derivatives that may exhibit different biological activities.
- Reduction : The nitro group can be reduced to an amino group, which can enhance the compound's pharmacological profile.
- Hydrolysis : Under acidic or basic conditions, the ester group can hydrolyze to form carboxylic acids, which may have distinct biological properties.
These reactions allow this compound to serve as a precursor for biologically active compounds, influencing enzyme interactions and receptor binding.
Biological Activities
This compound has been studied for its potential therapeutic applications, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives have shown lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Studies have demonstrated that compounds derived from this compound can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways essential for cell survival and growth.
- Enzyme Inhibition : this compound has been employed as a probe in biochemical studies to investigate enzyme inhibition mechanisms. Its derivatives may interact with specific enzymes, altering their activity and providing insights into metabolic pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives derived from this compound against common pathogens such as E. coli and S. aureus. The results indicated that some derivatives exhibited potent activity with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Screening : In another investigation, compounds synthesized from this compound were tested for cytotoxicity against cancer cell lines. The findings suggested a correlation between structural modifications and increased cytotoxic effects, highlighting the importance of functional groups in determining biological activity .
Data Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Significant activity against E. coli and S. aureus; lower MIC than standard antibiotics |
| Anticancer | Inhibition of cancer cell proliferation; correlation with structural modifications |
| Enzyme Inhibition | Interaction with metabolic enzymes; potential as a biochemical probe |
Q & A
Basic Research Questions
Q. How can researchers optimize the laboratory-scale synthesis of ethyl 4-chloroacetoacetate to maximize yield and purity?
- Methodology:
- Use Claisen condensation between ethyl acetoacetate and chloroacetyl chloride under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions like hydrolysis .
- Purification via fractional distillation (boiling point: 215–220°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Monitor reaction progress with thin-layer chromatography (TLC) .
- Key parameters: stoichiometric ratio (1:1.2 for acetoacetate:chloroacetyl chloride), reaction time (4–6 hours), and pH control (neutral to slightly acidic).
Q. What analytical techniques are most effective for characterizing ethyl 4-chloroacetoacetate’s structure and purity?
- Methodology:
- Spectroscopy:
- NMR (¹H and ¹³C): Identify characteristic peaks (e.g., ester carbonyl at ~170 ppm, chloro-substituted methylene at ~4.2 ppm) .
- IR: Confirm carbonyl (C=O) stretch at 1740–1720 cm⁻¹ and C-Cl bond at 750–550 cm⁻¹ .
- Chromatography:
- GC-MS quantifies purity and detects volatile byproducts. Retention time and fragmentation patterns (e.g., m/z 164 for molecular ion) validate identity .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of ethyl 4-chloroacetoacetate in nucleophilic substitution reactions?
- Methodology:
- Design experiments comparing polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol). Kinetic studies (e.g., time-resolved NMR) reveal solvent effects on SN2 vs. SN1 pathways .
- Isotopic labeling (e.g., ¹⁸O in ester group) tracks oxygen participation in transition states.
- Computational modeling (DFT) predicts charge distribution at reactive sites (e.g., chloro vs. carbonyl groups) .
Q. What strategies mitigate bias when evaluating ethyl 4-chloroacetoacetate’s catalytic efficiency in asymmetric synthesis?
- Methodology:
- Blinding: Use double-blinded protocols for data collection to reduce observer bias .
- Controls: Include negative controls (no catalyst) and positive controls (established catalysts like proline derivatives).
- Statistical rigor: Apply ANOVA or mixed-effects models to account for batch-to-batch variability in enantiomeric excess (ee) measurements .
Q. How can contradictory data on ethyl 4-chloroacetoacetate’s stability under acidic conditions be resolved?
- Methodology:
- Replicate studies using standardized conditions (e.g., 1M HCl, 25°C). Monitor degradation via HPLC and compare with literature hydrolysis rates .
- Perform Arrhenius analysis to model temperature-dependent decomposition.
- Use meta-analysis frameworks (e.g., Cochrane systematic review guidelines) to assess heterogeneity across studies .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for analyzing kinetic data from ethyl 4-chloroacetoacetate-mediated reactions?
- Methodology:
- Fit time-course data to pseudo-first-order or Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism).
- Report confidence intervals for rate constants (k) and activation energies (Ea) .
- Address outliers via Grubbs’ test or robust regression methods .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Guidelines:
- Include detailed metaequipment calibration (e.g., thermometer accuracy), solvent batch/lot numbers, and ambient humidity .
- Publish raw spectra (NMR, IR) in supplementary materials with baseline correction annotations.
- Adhere to IUPAC nomenclature and SI units consistently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
